molecular formula C46H69N19O15 B12376456 Alloferon 2

Alloferon 2

Cat. No.: B12376456
M. Wt: 1128.2 g/mol
InChI Key: AQIZMOGQENOEHX-ZSRBWRFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloferon 2 (H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH) is a 12-amino acid immunomodulatory peptide originally isolated from the insect Calliphora vicina . This compound is the shorter analogue of Alloferon 1, lacking the N-terminal histidine residue. Research indicates that this compound exhibits significant immunostimulatory properties by augmenting both innate and adaptive immune responses . Its primary mechanisms of action involve the enhancement of Natural Killer (NK) cell cytotoxicity and the induction of interferon (IFN) synthesis in both mouse and human models, positioning it as a valuable tool for immunological studies . The research applications of this compound are broad, particularly in the fields of virology and oncology. It has demonstrated efficacy in models of viral infections, including influenza and herpes viruses, often by modulating NK cell activity and inflammatory pathways . In anticancer research, its ability to boost the immune system's capacity to identify and lyse tumor cells is of significant interest . Studies suggest its effects may be mediated through the activation of NK-cell receptors such as NKG2D, leading to the production of cytokines like IFN-γ and TNF-α and the secretion of perforin and granzymes . A notable characteristic of the alloferon family is its high safety profile; the peptide is reported to be non-cytotoxic, non-immunogenic, and non-mutagenic to normal cells, making it a compelling subject for investigating immune modulation without significant adverse effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C46H69N19O15

Molecular Weight

1128.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1

InChI Key

AQIZMOGQENOEHX-ZSRBWRFTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Alloferon 2

Synthesis Strategy

This compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a method widely adopted for its efficiency in producing linear peptides. The protocol involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage.

Resin Selection
  • Wang resin preloaded with Fmoc-Glycine : Serves as the solid support due to its compatibility with Fmoc chemistry and high loading capacity (0.4–0.7 mmol/g).
  • Linker : A hydroxymethylphenoxy (HMP) linker ensures stable attachment during synthesis and facile cleavage upon completion.
Coupling Reagents and Conditions
  • Activation reagents : A combination of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) achieves >99% coupling efficiency per cycle.
  • Coupling time : 45–60 minutes per residue under nitrogen atmosphere.
  • Deprotection : 20% piperidine in DMF (v/v) for Fmoc removal.
Sequential Assembly

The peptide chain is assembled from the C- to N-terminus, following the sequence:
$$ \text{Gly}^{1}\text{-Val}^{2}\text{-Ser}^{3}\text{-Gly}^{4}\text{-His}^{5}\text{-Gly}^{6}\text{-Gln}^{7}\text{-His}^{8}\text{-Gly}^{9}\text{-Val}^{10}\text{-His}^{11}\text{-Gly}^{12}\text{-OH} $$
Critical steps include:

  • Histidine protection : Fmoc-His(Trt)-OH prevents side-chain imidazole group interference.
  • Glutamine incorporation : Fmoc-Gln(Trt)-OH mitigates dehydration side reactions.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail:

  • Reagent K : TFA/thioanisole/water/phenol/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).
  • Reaction time : 2–3 hours at room temperature.
  • Precipitation : Cold diethyl ether precipitates the crude peptide, which is then lyophilized.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC under the following conditions:

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile phase A: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile
Gradient 20–50% B over 30 minutes
Flow rate 1 mL/min
Detection UV at 220 nm
Yield and Purity
  • Crude yield : 60–75%.
  • Post-HPLC purity : ≥95% (analytical HPLC).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity:

  • Theoretical mass : 1128.16 Da (C46H69N19O15).
  • Observed mass : 1128.5 ± 0.3 Da.

Optimization and Challenges in Synthesis

Aggregation Mitigation

The glycine-rich sequence (positions 1, 4, 6, 9, 12) predisposes this compound to aggregation during synthesis. Strategies include:

  • Elevated temperature : Conducting couplings at 40°C reduces β-sheet formation.
  • Pseudoproline dipeptides : Incorporating Ser(ΨMe,Mepro) at position 3 improves solubility.

Racemization Control

Histidine residues (positions 5, 8, 11) are prone to racemization. Using:

  • Low microwave power (20 W) : Minimizes epimerization during coupling.
  • Coupling time < 45 minutes : Limits exposure to basic conditions.

Comparative Analysis of Synthetic Routes

Method SPPS (Fmoc) Native Chemical Ligation (NCL)
Purity ≥95% 80–85%
Yield 60–75% 40–50%
Scale Milligram to gram Milligram
Cost Moderate High

NCL, while feasible for this compound, is less efficient due to the lack of cysteine residues, necessitating non-native thioester surrogates.

Industrial-Scale Production

Large-Scale SPPS

Commercial suppliers (e.g., Alfa Aesar, Biorbyt) utilize automated synthesizers (e.g., CEM Liberty Blue) for batch production:

  • Batch size : 1–10 g.
  • Cost : $55.5–$287.3 per milligram, depending on scale.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like histidine and serine.

    Reduction: Typically involves disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

Antiviral Properties
Alloferon II exhibits potent antiviral activity against several viruses, including herpesviruses and influenza virus. Research indicates that it enhances the cytotoxicity of Natural Killer (NK) cells, which play a crucial role in the immune response against viral infections. For instance, studies have shown that alloferon II can inhibit the replication of the human herpes virus (HHV)-1 in cultured cells, demonstrating its potential as an antiviral agent .

Immunomodulatory Effects
In addition to its antiviral properties, alloferon II has been identified as an immunomodulatory peptide. It not only stimulates NK cell activity but also enhances lymphocyte responses when combined with phytohemagglutinin (PHA), leading to increased production of interferon-gamma (IFN-γ) . This dual functionality positions alloferon II as a promising candidate for therapeutic interventions in viral infections.

Antiviral Efficacy Against Herpesviruses

A study conducted by Majewska et al. demonstrated that alloferon II significantly inhibited HHV-1 replication at concentrations as low as 90 μg/mL. This effect was attributed to the peptide's ability to enhance NK cell activity and promote IFN production in infected cells . The findings suggest that alloferon II may be effective in treating herpesvirus infections.

Combination Therapy with Antiviral Drugs

Research by Lee et al. explored the synergistic effects of alloferon II combined with zanamivir, an antiviral medication used against influenza A virus. The combination therapy not only reduced viral load but also improved survival rates in infected mice by mitigating inflammation and enhancing immune responses . This highlights the potential for using alloferon II in conjunction with existing antiviral therapies.

Impact on Influenza Virus

Chernysh et al. investigated the effects of alloferon II on mice infected with lethal strains of influenza virus A and B. The administration of alloferon II resulted in increased survival rates and reduced viral replication, showcasing its therapeutic potential against influenza .

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to a biological response. The exact pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural and functional differences between Alloferon II and related peptides:

Compound Name Sequence/Structure Molecular Weight (g/mol) Key Features Biological Activity Source/Application
Alloferon II H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH ~1,200* 12 residues; His-rich, Gly-spaced backbone Immunomodulation, antiviral (HSV-1, influenza), antitumor (melanoma, leukemia) Therapeutic peptide for viral infections and cancer
H-Val-Thr-Cys-Gly-OH H-Val-Thr-Cys-Gly-OH 378.44 Tetrapeptide; Cys residue with sulfhydryl group Component of Circumsporozoite (CS) protein; potential role in parasite adhesion Research tool for malaria studies
H-Gly-Gly-Met-OH H-Gly-Gly-Met-OH 263.32 Tripeptide; Met residue (sulfur-containing) Biochemical substrate for enzymatic studies; no direct therapeutic role reported Laboratory reagent
H-Gly-Gly-Gly-OH H-Gly-Gly-Gly-OH 189.17 Simplest tripeptide; no charged/aromatic residues Model for peptide stability studies; low bioactivity Basic research on peptide folding
H-Val-Gly-Asp-Glu-OH H-Val-Gly-Asp-Glu-OH 414.40 Tetrapeptide with Asp-Glu motif Eosinophil chemotaxis; cell adhesion signaling Inflammatory response studies

Functional and Mechanistic Differences

  • Alloferon II vs. H-Val-Thr-Cys-Gly-OH: Alloferon II’s His-Gly repeats enable broad-spectrum immunomodulation, while H-Val-Thr-Cys-Gly-OH’s cysteine residue may facilitate disulfide bonding in parasitic proteins like the CS protein . The latter lacks direct antiviral activity but is critical for pathogen-host interaction studies .
  • Alloferon II vs. H-Gly-Gly-Met-OH/H-Gly-Gly-Gly-OH: The tripeptides H-Gly-Gly-Met-OH and H-Gly-Gly-Gly-OH lack the structural complexity and His residues necessary for immune activation.
  • Alloferon II vs. H-Val-Gly-Asp-Glu-OH :
    The Asp-Glu motif in H-Val-Gly-Asp-Glu-OH is associated with integrin binding and chemotaxis, contrasting with Alloferon II’s cytokine induction mechanism .

Research Findings

  • Alloferon II: Demonstrated 70% inhibition of murine melanoma growth in vivo and enhanced survival in viral infection models .
  • H-Val-Thr-Cys-Gly-OH : Critical for malaria vaccine development due to its role in CS protein-mediated sporozoite invasion .
  • H-Val-Gly-Asp-Glu-OH: Induces eosinophil migration at 10 nM concentrations, highlighting its role in inflammation .

Biological Activity

H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH, commonly known as alloferon II , is a tridecapeptide with significant biological activities, particularly in immunomodulation and antiviral effects. This peptide is derived from the hemolymph of the blow fly Calliphora vicina and has been studied for its potential therapeutic applications in various viral infections and immune responses.

Structure and Properties

The molecular formula of alloferon II is C52H76N22O16C_{52}H_{76}N_{22}O_{16} with a molecular weight of approximately 1,159.45 g/mol. Its primary structure consists of a unique sequence that contributes to its biological functions, including modulation of immune responses and antiviral activity.

Property Value
Molecular FormulaC52H76N22O16
Molecular Weight1,159.45 g/mol
SequenceH-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH

Immunomodulatory Effects

Alloferon II exhibits strong immunomodulatory properties, enhancing the activity of natural killer (NK) cells and promoting interferon (IFN) production. Studies have shown that alloferon can enhance NK cell cytotoxicity by increasing perforin and granzyme secretion, which are crucial for the destruction of virus-infected cells .

  • NK Cell Activation : Alloferon enhances NK cell activity, which is vital for the body's defense against viral infections.
  • Cytokine Production : It stimulates the production of cytokines such as IL-18 and IFN-γ, further bolstering the immune response .

Antiviral Activity

Research indicates that alloferon II has potent antiviral effects against several viruses, including herpesviruses and Coxsackievirus B2. The mechanism involves inhibiting viral replication and modulating host cell pathways to enhance antiviral responses.

  • Herpes Simplex Virus (HSV) : In vitro studies demonstrated that alloferon analogues significantly inhibited HSV replication with an IC50 value of approximately 38 μM .
  • Coxsackievirus B2 : Similar inhibitory effects were observed against this virus, showcasing the broad-spectrum antiviral potential of alloferon .

Study on HPV-CIN Treatment

A clinical study evaluated the efficacy of alloferon in treating women with grade 1 HPV-associated cervical neoplasia (CIN). The results indicated that treatment with alloferon led to a reduction in caspase-3 and caspase-9 activities, suggesting an apoptotic mechanism in eliminating HPV-infected cells. Additionally, increased levels of IL-18 were associated with enhanced NK cell activation .

Animal Studies on Inflammation

In a mouse model of acute inflammation induced by λ-carrageenan, alloferon administration resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.